![molecular formula C11H8BrF3O2 B1379821 (3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one CAS No. 1381952-86-8](/img/structure/B1379821.png)
(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenyl precursor with a bromination agent to introduce the bromine atom, and a reaction with a trifluoromethoxy source to introduce the trifluoromethoxy group. The but-3-en-2-one group could potentially be introduced through a condensation reaction or other carbon-carbon bond-forming reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, which is a planar, cyclic structure composed of six carbon atoms. Attached to this ring are the bromine atom and the trifluoromethoxy group. The but-3-en-2-one group contains a carbon-carbon double bond, which introduces an area of high electron density and can be involved in various chemical reactions .Chemical Reactions Analysis
The bromine atom and the trifluoromethoxy group in this compound can be involved in various chemical reactions. For example, the bromine atom can act as a leaving group in nucleophilic substitution reactions, while the trifluoromethoxy group can act as a target for nucleophilic attack. The carbon-carbon double bond in the but-3-en-2-one group can participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the trifluoromethoxy group could increase the compound’s density and boiling point compared to compounds of similar size that do not contain these groups .Aplicaciones Científicas De Investigación
Aryne Chemistry and Organic Synthesis
Research by Schlosser and Castagnetti (2001) delves into the chemistry of aryne intermediates, where compounds similar to "(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one" play a crucial role. Their study demonstrates the generation and reactivity of such intermediates, providing a pathway to naphthalenes and naphthols, showcasing the compound's utility in constructing complex aromatic systems (Schlosser & Castagnetti, 2001).
Nanoparticle and Polymer Chemistry
Fischer, Baier, and Mecking (2013) highlight the application of polyfluorene derivatives, related to the chemical structure , in producing nanoparticles with enhanced emission brightness. These nanoparticles, functionalized with polyfluorene, show potential in optoelectronic applications due to their bright and tunable fluorescence emission (Fischer, Baier, & Mecking, 2013).
Organofluorine Chemistry
Another study by Castagnetti and Schlosser (2001) focuses on the synthesis of new organofluorine compounds using (trifluoromethoxy)phenyllithiums as intermediates. This research illustrates the versatility of such compounds in organic synthesis, enabling the introduction of fluorine-containing groups into aromatic systems, which is valuable in pharmaceutical and agrochemical industries (Castagnetti & Schlosser, 2001).
Organic Synthesis and Reactivity Studies
Zhao et al. (2010) explore the reactivity of a closely related compound, "3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one," with benzenethiols. Their findings contribute to the understanding of addition-elimination and substitution reactions in organic synthesis, providing insights into the manipulation of such compounds for targeted chemical transformations (Zhao et al., 2010).
Safety And Hazards
Direcciones Futuras
The potential applications and future directions for research involving “(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one” would depend on its reactivity and the types of reactions it can participate in. It could potentially be used as a building block in the synthesis of more complex molecules .
Propiedades
IUPAC Name |
(E)-4-[2-bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O2/c1-7(16)5-6-8-9(12)3-2-4-10(8)17-11(13,14)15/h2-6H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRPNNZODGRFMN-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC=C1Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC=C1Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379738.png)
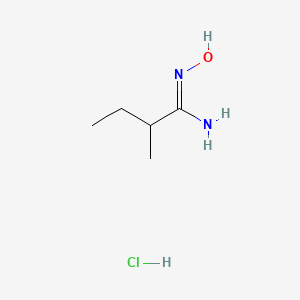
![5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B1379741.png)
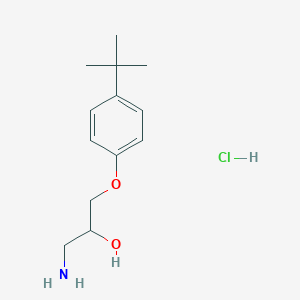

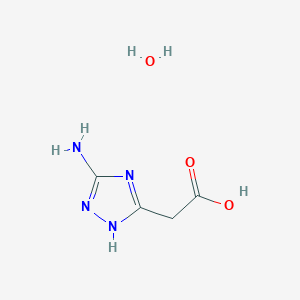
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1379746.png)
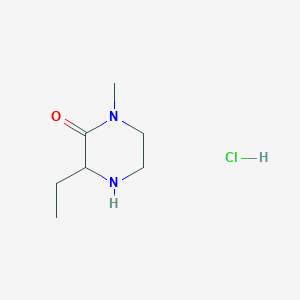
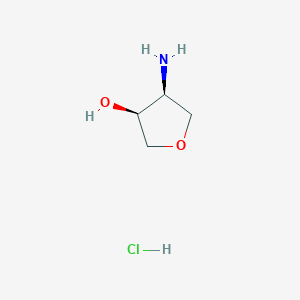
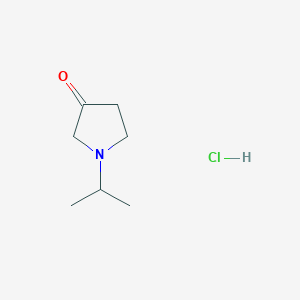
![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B1379755.png)
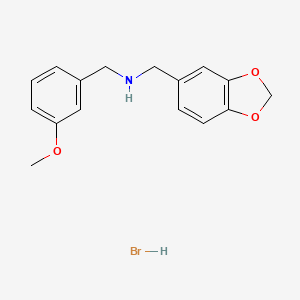
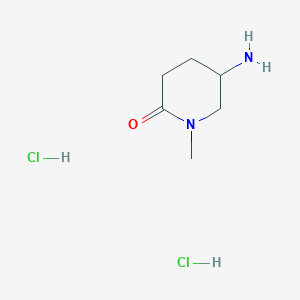
![3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1379761.png)